Tolgabide
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Overview
Description
Tolgabide, also known by its development code SL-81.0142, is a compound that was patented by Synthélabo as an anticonvulsant but was never marketed . It is an analogue of progabide and acts similarly as a prodrug of gamma-aminobutyric acid (GABA), making it an indirect agonist of the GABA receptors . This compound exhibits antiepileptic, anticonvulsant, and antidyskinetic activities .
Preparation Methods
The synthetic routes for Tolgabide involve the formation of its core structure through a series of chemical reactions. The preparation typically starts with the synthesis of the intermediate compounds, followed by their combination under specific reaction conditions to form this compound.
Chemical Reactions Analysis
Tolgabide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, potentially altering its activity. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
Chemistry: As a prodrug of gamma-aminobutyric acid, Tolgabide is used in research to understand the mechanisms of GABAergic activity and its effects on the central nervous system.
Biology: this compound’s role as a GABA receptor agonist makes it a valuable tool in studying neurotransmission and synaptic function.
Medicine: Although not marketed, this compound’s anticonvulsant properties have been explored for potential therapeutic applications in epilepsy and other neurological disorders.
Industry: This compound’s chemical properties make it a candidate for further development in pharmaceutical research and drug design
Mechanism of Action
Tolgabide acts as a prodrug of gamma-aminobutyric acid, meaning it is metabolized in the body to produce gamma-aminobutyric acid. Gamma-aminobutyric acid is a major inhibitory neurotransmitter in the central nervous system. This compound exerts its effects by indirectly activating the GABA receptors, including GABA A, GABA B, and GABA A-rho receptors . This activation leads to increased inhibitory neurotransmission, which helps to reduce neuronal excitability and prevent seizures .
Comparison with Similar Compounds
Tolgabide is similar to other GABAergic compounds such as:
Progabide: Like this compound, progabide is a prodrug of gamma-aminobutyric acid and acts as an agonist of GABA receptors.
Fengabine: Another GABAergic compound with similar properties, but with different pharmacokinetic profiles and clinical applications. This compound’s uniqueness lies in its specific chemical structure and its potential as a research tool for studying GABAergic mechanisms.
Properties
CAS No. |
86914-11-6 |
---|---|
Molecular Formula |
C18H18Cl2N2O2 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
4-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]butanamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-11-9-14(20)10-15(18(11)24)17(22-8-2-3-16(21)23)12-4-6-13(19)7-5-12/h4-7,9-10,24H,2-3,8H2,1H3,(H2,21,23) |
InChI Key |
AOAFGVWKONLQRN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C(=NCCCC(=O)N)C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=NCCCC(=O)N)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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